REACTION_CXSMILES
|
COC1[CH:12]=[CH:11][C:10]2[C:5](=[C:6]([C@@H:13]([OH:24])[C@H:14]3N4C[C@H](C=C)[C@@H](CC4)[CH2:15]3)[CH:7]=[CH:8]N=2)C=1.[CH3:25]O.II.I.C([O:32][CH2:33][CH2:34]O)C>C(O)CCCCCCCCC>[C:33]([O:24][CH2:13][CH:6]([CH2:7][CH3:8])[CH2:5][CH2:10][CH2:11][CH3:12])(=[O:32])[CH:34]=[CH2:25].[C:13]([OH:24])(=[O:32])[CH:14]=[CH2:15] |f:6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OCCO
|
Name
|
|
Quantity
|
3.75 g
|
Type
|
reactant
|
Smiles
|
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O
|
Name
|
|
Quantity
|
8.5 g
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CCCCCCCCC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to form a wet paste
|
Type
|
TEMPERATURE
|
Details
|
The dried paste, using heat
|
Type
|
CUSTOM
|
Details
|
The substance was placed in a light valve
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)OCC(CCCC)CC.C(C=C)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 42.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |